molecular formula C15H22Cl2N2O6 B5141094 N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate

N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate

Cat. No. B5141094
M. Wt: 397.2 g/mol
InChI Key: GAXYLLDJECGCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and DNA topoisomerase II, which are enzymes involved in DNA repair and replication. In diabetes research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been found to activate AMP-activated protein kinase (AMPK), a key signaling pathway involved in glucose and lipid metabolism. In neurological disorder research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to modulate the activity of various neurotransmitter systems, including acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects
N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been found to induce DNA damage and inhibit cancer cell proliferation and migration. In diabetes research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to improve glucose tolerance and insulin sensitivity and reduce inflammation. In neurological disorder research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate research, including the development of novel N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate analogs with improved pharmacological properties, the investigation of N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in combination with other therapeutics, and the exploration of N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in various disease models. Additionally, further studies are needed to fully elucidate the mechanism of action of N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate and its potential for clinical translation.

Synthesis Methods

N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is synthesized through a multi-step process involving the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to form 2-(2,4-dichloro-6-methylphenoxy)ethanol. The resulting product is then reacted with 1,2-ethanediamine to form N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which is obtained in its oxalate salt form.

Scientific Research Applications

N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. In cancer research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In diabetes research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurological disorder research, N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N'-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O2.C2H2O4/c1-10-8-11(14)9-12(15)13(10)19-7-6-18-5-4-17-3-2-16;3-1(4)2(5)6/h8-9,17H,2-7,16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXYLLDJECGCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCNCCN)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

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